![molecular formula C17H24N2O3 B2478552 3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2197876-98-3](/img/structure/B2478552.png)
3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine” is a complex organic compound that contains a pyridine ring, a piperidine ring, and an oxolane ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and piperidine rings would likely contribute to the compound’s aromaticity and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and ether groups could affect its solubility, while the aromatic rings could influence its stability .Applications De Recherche Scientifique
Copper-catalyzed Perkin-acyl-Mannich Reaction
The copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine under mild conditions highlights an innovative approach to synthesizing new polyfunctionalized piperidine derivatives. This process enables the regioselective introduction of a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine, producing valuable building blocks for further chemical synthesis (Crotti, Berti, & Pineschi, 2011).
Synthesis and Structural Analysis of Pyridine Derivatives
A study on the synthesis and X-ray spectroscopic analysis of various pyridine derivatives revealed their structural features and optical properties. The research focused on understanding the effects of substituents on the emission spectra, providing insights into the design of compounds with specific optical characteristics (Cetina et al., 2010).
Insecticidal Applications of Pyridine Derivatives
Research into the insecticidal properties of pyridine derivatives uncovered their potential as effective agents against the cowpea aphid, Aphis craccivora Koch. One particular compound demonstrated an insecticidal activity about four times that of the commercial insecticide, acetamiprid, showcasing the application of these derivatives in agricultural pest control (Bakhite et al., 2014).
Molecular Packing in Crystals
The molecular and crystal structures of certain hydroxy derivatives of hydropyridine were analyzed to study the influence of intramolecular and intermolecular hydrogen bonds on their conformation and packing. This research contributes to our understanding of the structural dynamics of such compounds and their applications in designing materials with desired properties (Kuleshova & Khrustalev, 2000).
Synthesis of Antitumor Agents
A series of polymethoxylated fused pyridine ring systems were synthesized and evaluated for their in-vitro antitumor activity. This work highlights the therapeutic potential of pyridine derivatives, particularly those within the pyrazolo[4,3-c]pyridine series, demonstrating broad-spectrum antitumor activity and effectiveness against specific cancer cell lines (Rostom, Hassan, & El-Subbagh, 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13-3-2-7-18-16(13)22-11-14-4-8-19(9-5-14)17(20)15-6-10-21-12-15/h2-3,7,14-15H,4-6,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEYMOMWYZQNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
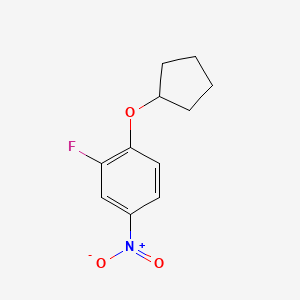
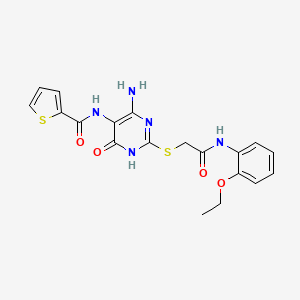

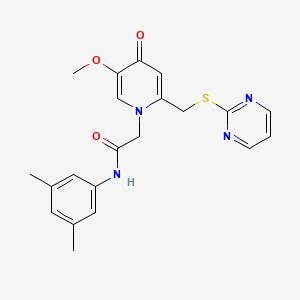
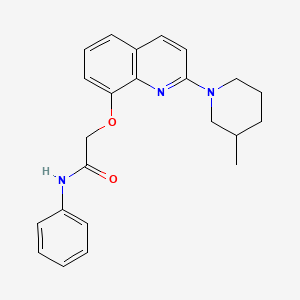
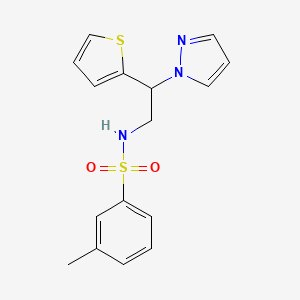
![Ethyl 4-((4-((6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2478483.png)
![1-benzyl-3-[[2-(1H-indol-3-yl)acetyl]amino]thiourea](/img/structure/B2478485.png)

![2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2478487.png)
![4-butyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2478488.png)
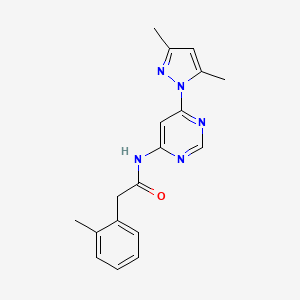

![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-1-carboxylic acid](/img/structure/B2478491.png)
